molecular formula C10H15NO B136029 4-(3-Aminobutyl)phenol CAS No. 52846-75-0

4-(3-Aminobutyl)phenol

Cat. No.: B136029
CAS No.: 52846-75-0
M. Wt: 165.23 g/mol
InChI Key: WNTVTQIJPAFZEL-UHFFFAOYSA-N
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Description

4-(3-Aminobutyl)phenol is an organic compound with the molecular formula C10H15NO. It is a white crystalline solid with low solubility in water but better solubility in organic solvents . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(3-Aminobutyl)phenol involves reacting phenol with malondialdehyde under alkaline conditions . Another method includes the reaction of phenol with raspberry ketone in the presence of nickel (II) tetrafluoroborate hexahydrate, ammonia, hydrogen, and bis(2-diphenylphosphinoethyl)phenylphosphine in 2,2,2-trifluoroethanol at 120°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The scalability of these methods ensures the efficient production of the compound for various applications.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Aminobutyl)phenol: C10H15NO

    4-(4-Hydroxyphenyl)-2-aminobutane: C10H15NO

    3-Amino-1-(4-hydroxyphenyl)butane: C10H15NO

Uniqueness

This compound is unique due to its specific structure and its role as a metabolite of Labetalol. This distinguishes it from other similar compounds that may not have the same pharmacological relevance .

Biological Activity

4-(3-Aminobutyl)phenol, also known as this compound or 4-ABP, is a chiral compound with a molecular formula of C₁₀H₁₅NO and a molecular weight of 165.24 g/mol. This compound is characterized by a phenolic group substituted with a 3-aminobutyl side chain, which significantly contributes to its biological activity and potential therapeutic applications. This article reviews the biological activities of this compound, including its interactions with various biological systems, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The structure of this compound is pivotal to its biological activity. The presence of the amino group enhances its interaction with various receptors and enzymes, which can lead to diverse pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
  • Antimicrobial Activity : The compound has been shown to possess antimicrobial properties against various bacterial and fungal strains, indicating its potential as an antimicrobial agent.
  • Antioxidant Properties : this compound may also act as an antioxidant, helping to mitigate oxidative stress in biological systems.

The mechanisms through which this compound exerts its effects are still under investigation. Key areas of focus include:

  • Receptor Interactions : The compound's ability to bind to specific receptors may influence neurotransmitter release and neuronal signaling pathways.
  • Enzyme Modulation : It may modulate the activity of certain enzymes involved in metabolic processes or oxidative stress responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionReduces neuronal cell death
AntimicrobialEffective against E. coli and S. aureus
AntioxidantScavenges free radicals

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound utilized an in vitro model of oxidative stress induced by hydrogen peroxide on neuronal cell lines. The results indicated that treatment with the compound significantly reduced cell death and increased cell viability compared to untreated controls. This suggests a potential application in neurodegenerative disorders where oxidative stress plays a critical role.

Antimicrobial Assays

In antimicrobial studies, this compound was tested against several bacterial strains using disk diffusion methods. Results demonstrated significant inhibition zones comparable to standard antibiotics like ciprofloxacin, indicating its potential as an alternative antimicrobial agent.

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Toxicity studies indicate that at certain concentrations, this compound exhibits low toxicity in vitro, but further research is needed to establish comprehensive safety profiles for clinical applications.

Properties

IUPAC Name

4-(3-aminobutyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,12H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTVTQIJPAFZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902589
Record name NoName_3112
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90902589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52846-75-0
Record name 4-(3-Aminobutyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052846750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-aminobutyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(3-AMINOBUTYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1O66HZ003
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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